molecular formula C7H7BrN2O B8430625 2-Bromo-1-(5-methylpyrazin-2-yl)ethanone

2-Bromo-1-(5-methylpyrazin-2-yl)ethanone

Cat. No.: B8430625
M. Wt: 215.05 g/mol
InChI Key: QBIFCKZIRVJPAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(5-methylpyrazin-2-yl)ethanone is a useful research compound. Its molecular formula is C7H7BrN2O and its molecular weight is 215.05 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

2-bromo-1-(5-methylpyrazin-2-yl)ethanone

InChI

InChI=1S/C7H7BrN2O/c1-5-3-10-6(4-9-5)7(11)2-8/h3-4H,2H2,1H3

InChI Key

QBIFCKZIRVJPAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)C(=O)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a chloroform (28 mL) solution of 1-(5-methylpyrazin-2-yl)ethanone (1.9 g), under ice cooling in a nitrogen atmosphere, 2,6-lutidine (2.7 mL) and trimethylsilyl trifluoromethanesulfonate (3.0 mL) were added, and the resultant was stirred for 30 minutes. Then, N-bromosuccinimide (3.0 g) was added thereto, and the resultant was stirred at room temperature for 1 hour. Water was added to the reaction solution, and the resultant was stirred for 15 minutes, followed by extraction with chloroform. An organic layer was separated using a phase separator, and the solvent was distilled off under reduced pressure. The obtained residue was purified by silica gel column chromatography (OH-type silica gel; hexane/ethyl acetate-gradient elution=90/10→60/40) and then further purified by hexane/ethyl acetate-gradient elution (=90/10→80/20) to obtain the title compound (2.1 g) as a pale yellow solid.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Three
Quantity
2.7 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
28 mL
Type
solvent
Reaction Step Three

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